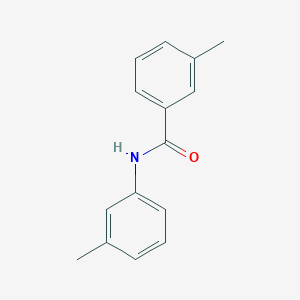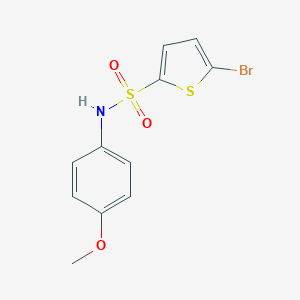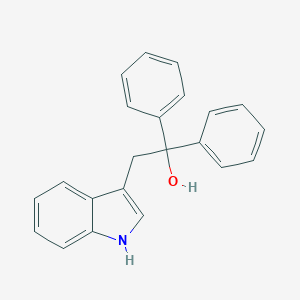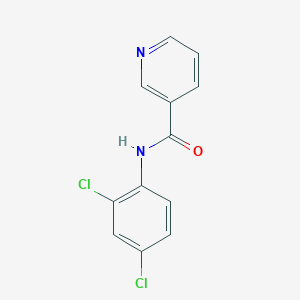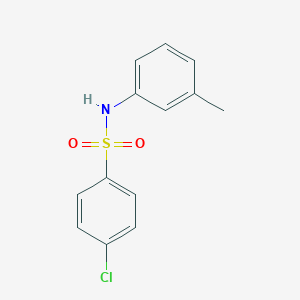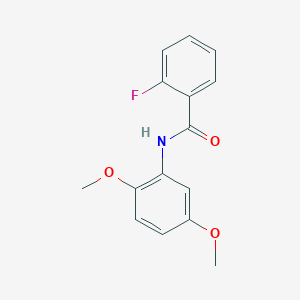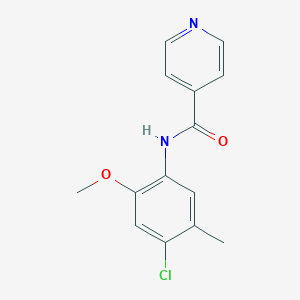![molecular formula C16H18ClN3O2S B270820 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyridazine family and has a molecular weight of 421.93 g/mol. In
作用机制
The mechanism of action of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves its binding to the ATP-binding site of CK2. This binding inhibits the activity of the enzyme and prevents it from phosphorylating its substrates. This, in turn, leads to a disruption of cellular processes that rely on CK2 activity, such as cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine are primarily related to its inhibition of CK2. Inhibition of CK2 has been shown to have antitumor activity, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, inhibition of CK2 has been shown to have anti-inflammatory effects, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
未来方向
There are several potential future directions for research involving 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Future research may focus on developing more potent and selective CK2 inhibitors based on the structure of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine.
合成方法
The synthesis of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves the reaction of 4-ethyl-3-(pyrrolidin-1-ylsulfonyl)aniline with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr mechanism, and the product is obtained in good yield after purification by column chromatography.
科学研究应用
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have antitumor activity, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit CK2 activity in vitro and in vivo.
属性
产品名称 |
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine |
|---|---|
分子式 |
C16H18ClN3O2S |
分子量 |
351.9 g/mol |
IUPAC 名称 |
3-chloro-6-(4-ethyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-12-5-6-13(14-7-8-16(17)19-18-14)11-15(12)23(21,22)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3 |
InChI 键 |
QLLCEEYMESACSM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
规范 SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B270740.png)

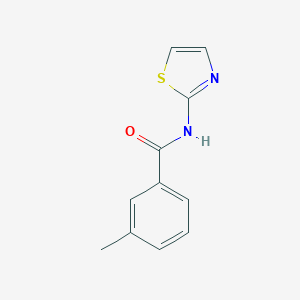
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)

![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

